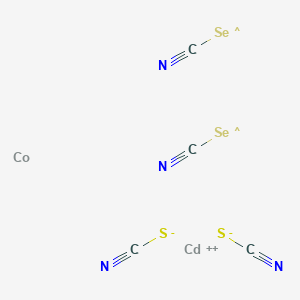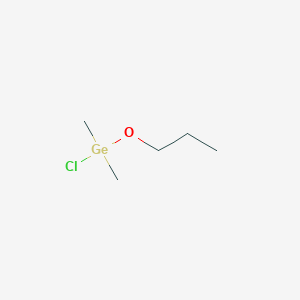
Chloro(dimethyl)propoxygermane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(dimethyl)propoxygermane is an organogermanium compound that features a germanium atom bonded to a chlorine atom, two methyl groups, and a propoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl)propoxygermane typically involves the reaction of germanium tetrachloride with dimethylpropoxygermane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used catalysts include palladium or platinum complexes, which facilitate the substitution of chlorine atoms with the desired organic groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
Chloro(dimethyl)propoxygermane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl lithium or Grignard reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
科学的研究の応用
Chloro(dimethyl)propoxygermane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as semiconductors and optical devices, due to its unique electronic properties.
作用機序
The mechanism of action of Chloro(dimethyl)propoxygermane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. These interactions can affect various cellular processes, including signal transduction, gene expression, and enzyme activity.
類似化合物との比較
Similar Compounds
- Chloro(dimethyl)ethoxygermane
- Chloro(dimethyl)methoxygermane
- Chloro(dimethyl)butoxygermane
Uniqueness
Chloro(dimethyl)propoxygermane is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
特性
CAS番号 |
62982-10-9 |
|---|---|
分子式 |
C5H13ClGeO |
分子量 |
197.24 g/mol |
IUPAC名 |
chloro-dimethyl-propoxygermane |
InChI |
InChI=1S/C5H13ClGeO/c1-4-5-8-7(2,3)6/h4-5H2,1-3H3 |
InChIキー |
YWOUBJAUXRLPRS-UHFFFAOYSA-N |
正規SMILES |
CCCO[Ge](C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate](/img/structure/B14497491.png)

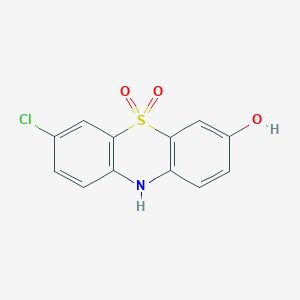
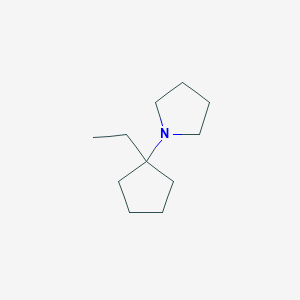

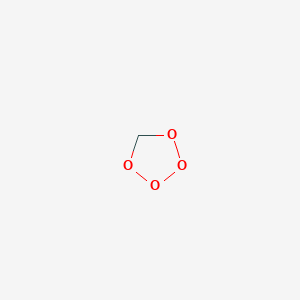
![2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol](/img/structure/B14497523.png)
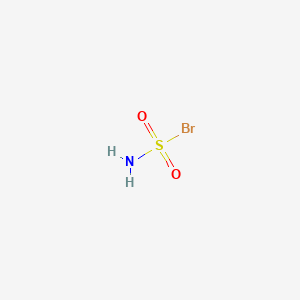
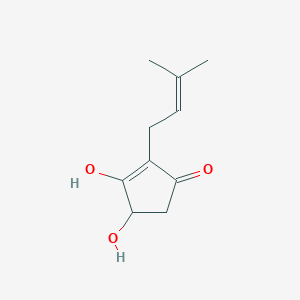
![2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine](/img/structure/B14497539.png)
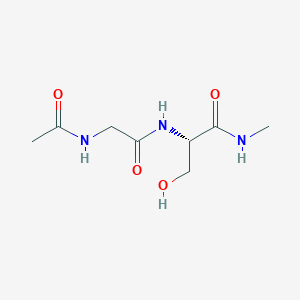
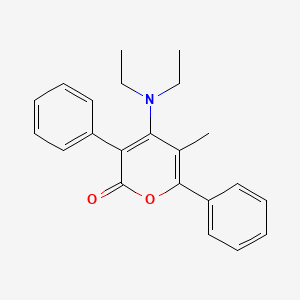
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
